molecular formula C24H26Cl2FN5O3 B1684467 Canertinib dihydrochloride CAS No. 289499-45-2

Canertinib dihydrochloride

Cat. No.: B1684467
CAS No.: 289499-45-2
M. Wt: 522.4 g/mol
InChI Key: ZTYBUPHIPYUTLE-UHFFFAOYSA-N
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Description

Canertinib dihydrochloride is an experimental drug candidate primarily investigated for its potential in cancer treatment. It is an irreversible tyrosine kinase inhibitor that targets multiple members of the epidermal growth factor receptor (EGFR) family, including EGFR, HER-2, and ErbB-4 . This compound has shown promise in preclinical studies for its ability to inhibit tumor growth and proliferation.

Scientific Research Applications

Canertinib dihydrochloride has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a model compound for studying the mechanisms of tyrosine kinase inhibition and the development of new inhibitors.

    Biology: Investigated for its effects on cellular signaling pathways, particularly those involving the EGFR family.

    Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress EGFR, HER-2, and ErbB-4.

Mechanism of Action

Target of Action

Canertinib dihydrochloride is a pan-erbB tyrosine kinase inhibitor . Its primary targets are EGFR (Epidermal Growth Factor Receptor), HER-2 (Human Epidermal growth factor Receptor 2), and ErbB-4 . These receptors play crucial roles in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound interacts with its targets by binding to the ATP-binding site of the tyrosine kinase domain, thereby inhibiting the phosphorylation and activation of the receptors . This inhibition effectively blocks the downstream signaling pathways, leading to the suppression of tumor cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the MAPK and AKT pathways . These pathways are involved in cell proliferation, survival, and metabolism. By inhibiting the phosphorylation of both MAPK and AKT, this compound disrupts these pathways, leading to the suppression of tumor growth .

Pharmacokinetics

It is known that this compound can significantly affect tumor metabolism .

Result of Action

The result of this compound’s action is the significant reduction in tumor metabolism, proliferation, and hypoxia . It has been shown to be effective against esophageal squamous cell carcinoma in vitro and in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been reported as a substrate for the transporter protein OATP1B3 . Interaction of this compound with OATP1B3 may alter its hepatic disposition and can lead to transporter mediated drug-drug interactions .

Safety and Hazards

Canertinib dihydrochloride is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Canertinib dihydrochloride involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the implementation of stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Canertinib dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, methanol, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further investigated for their biological activity and therapeutic potential.

Comparison with Similar Compounds

    Erlotinib: Another tyrosine kinase inhibitor targeting EGFR, used in the treatment of non-small cell lung cancer.

    Lapatinib: A dual inhibitor of EGFR and HER-2, used in combination with other therapies for breast cancer treatment.

    Gefitinib: An EGFR inhibitor used for the treatment of non-small cell lung cancer.

Uniqueness of Canertinib Dihydrochloride: this compound is unique in its ability to irreversibly inhibit multiple members of the EGFR family, providing a broader spectrum of activity compared to other inhibitors. This characteristic makes it a promising candidate for treating cancers that involve multiple EGFR family members .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Canertinib dihydrochloride involves the reaction of several starting materials through a series of steps to obtain the final product.", "Starting Materials": [ "4-anilinoquinazoline", "4-chloro-6,7-benzoquinoline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4-anilinoquinazoline is reacted with 4-chloro-6,7-benzoquinoline in the presence of sodium borohydride and ethanol to obtain Canertinib.", "Step 2: Canertinib is then reacted with hydrochloric acid to form Canertinib hydrochloride.", "Step 3: Canertinib hydrochloride is further reacted with sodium hydroxide and water to form Canertinib dihydrochloride." ] }

CAS No.

289499-45-2

Molecular Formula

C24H26Cl2FN5O3

Molecular Weight

522.4 g/mol

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide;hydrochloride

InChI

InChI=1S/C24H25ClFN5O3.ClH/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16;/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29);1H

InChI Key

ZTYBUPHIPYUTLE-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl.Cl

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl

Appearance

Solid powder

289499-45-2

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CI1033;  CI1033;  CI-1033;  PD183805;  PD183805;  PD183805;  Canertinib HCl;  Canertinib dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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